REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[F:10].C1C(=O)N([Cl:18])C(=O)C1>C(#N)C>[NH2:1][C:2]1[C:3]([F:10])=[CH:4][C:5]([C:6]#[N:7])=[CH:8][C:9]=1[Cl:18]
|
Name
|
|
Quantity
|
25.13 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C#N)C=C1)F
|
Name
|
|
Quantity
|
24.65 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Cl
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
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Type
|
CUSTOM
|
Details
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the reaction was stirred for 1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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(reflux) for 5 h
|
Duration
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5 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was partly concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 5% NaOH (100 mL) and EtOAc
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was back extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a pink solid
|
Type
|
WASH
|
Details
|
The crude product was washed with H2O and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |